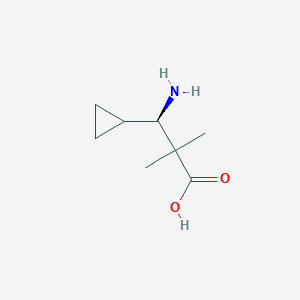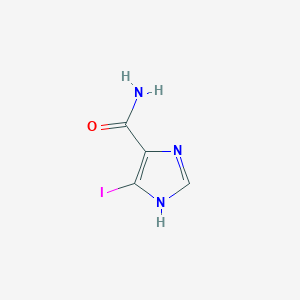
4-Fluoropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridazine-3-carboxylic acid typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group (e.g., nitro or halogen) on the pyridazine ring. This can be achieved using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like halogenation, nitration, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to alcohols.
Cyclization: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like KF, Bu4NF, and other fluoride sources.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various fluorinated derivatives, esters, alcohols, and complex heterocycles .
Wissenschaftliche Forschungsanwendungen
4-Fluoropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-fluoropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound without the fluorine atom.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring
Uniqueness: 4-Fluoropyridazine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyridazine ring. This combination enhances its chemical stability, reactivity, and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C5H3FN2O2 |
|---|---|
Molekulargewicht |
142.09 g/mol |
IUPAC-Name |
4-fluoropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChI-Schlüssel |
ZLOKEPNSVLDTTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC(=C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)






![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)

